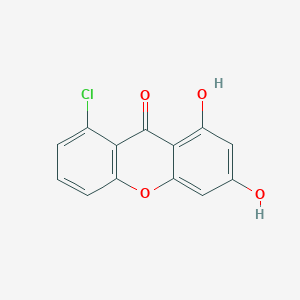
8-Chloro-1,3-dihydroxy-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-1,3-dihydroxy-9H-xanthen-9-one is a derivative of xanthone, an aromatic oxygenated heterocyclic molecule. Xanthones are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties
Preparation Methods
The synthesis of 8-Chloro-1,3-dihydroxy-9H-xanthen-9-one can be achieved through several methods. One common approach involves the condensation of a salicylic acid derivative with a phenol derivative in the presence of a dehydrating agent such as acetic anhydride . Another method involves the reaction of a salicylaldehyde with 1,2-dihaloarenes or an o-haloarenecarboxylic acid with arynes . These reactions typically require specific conditions, such as heating and the use of catalysts like zinc chloride or phosphoryl chloride .
Chemical Reactions Analysis
8-Chloro-1,3-dihydroxy-9H-xanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives .
Scientific Research Applications
8-Chloro-1,3-dihydroxy-9H-xanthen-9-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antioxidant and anti-inflammatory properties . In medicine, derivatives of xanthone, including this compound, are being investigated for their potential use as therapeutic agents for various diseases . Additionally, the compound has applications in the pharmaceutical industry as a precursor for drug development .
Mechanism of Action
The mechanism of action of 8-Chloro-1,3-dihydroxy-9H-xanthen-9-one involves its interaction with molecular targets and pathways in the body. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . Its anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory enzymes and cytokines . The exact molecular targets and pathways involved in these actions are still under investigation, but they likely include key signaling molecules and receptors involved in oxidative stress and inflammation .
Comparison with Similar Compounds
8-Chloro-1,3-dihydroxy-9H-xanthen-9-one can be compared to other similar compounds, such as 7-Chloro-1,3-dihydroxy-9H-xanthen-9-one and 1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one . These compounds share the xanthone core structure but differ in their substitution patterns. The presence of different substituents, such as chlorine or methoxy groups, can significantly influence their chemical properties and biological activities . For example, 7-Chloro-1,3-dihydroxy-9H-xanthen-9-one has been shown to exhibit potent inhibitory activities against certain cancer cell lines
Properties
CAS No. |
100334-96-1 |
|---|---|
Molecular Formula |
C13H7ClO4 |
Molecular Weight |
262.64 g/mol |
IUPAC Name |
8-chloro-1,3-dihydroxyxanthen-9-one |
InChI |
InChI=1S/C13H7ClO4/c14-7-2-1-3-9-11(7)13(17)12-8(16)4-6(15)5-10(12)18-9/h1-5,15-16H |
InChI Key |
XQRUJDFOOFHJKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=C(C=C3O2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


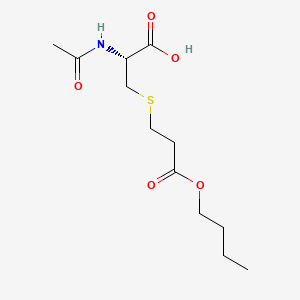

![(2Z)-2-[chloro(phenyl)methylidene]-3H-inden-1-one](/img/structure/B14343984.png)
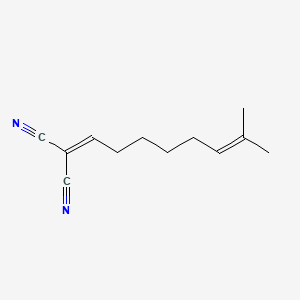
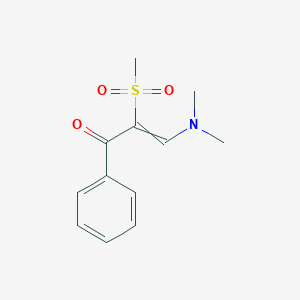
![N-[(Dodecyloxy)methyl]-N,N-dimethylbenzenemethanaminium chloride](/img/structure/B14344014.png)
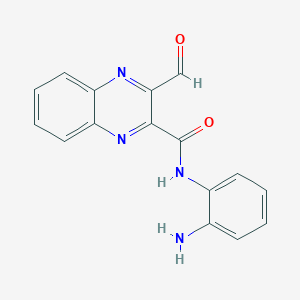
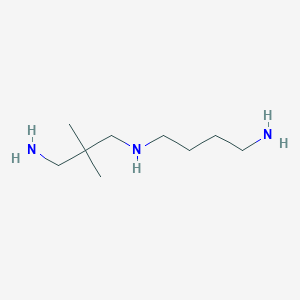
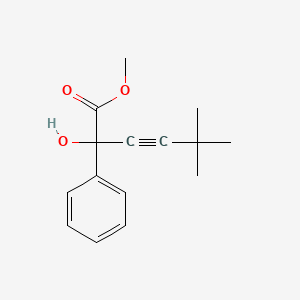
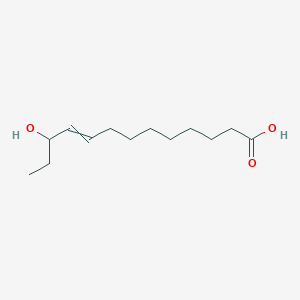
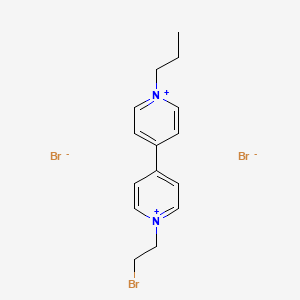

![1-Oxaspiro[2.5]oct-4-ene](/img/structure/B14344065.png)
![1-Bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14344067.png)
